molecular formula C25H38O16 B12438377 Peiioside B

Peiioside B

Cat. No.: B12438377
M. Wt: 594.6 g/mol
InChI Key: MDGFXWIFYYDOTA-CHVKVUDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peiioside B is a phenylethanoid glycoside (PhG), a class of water-soluble compounds characterized by a phenethyl alcohol moiety attached to a sugar unit, often decorated with other substituents like caffeic acid . It was first isolated from the plant Callicarpa peii . As a member of the PhG family, this compound is of significant interest in phytochemical and pharmacological research due to the renowned bioactivities of its structural analogs. Related phenylethanoid glycosides, such as verbascoside and isoacteoside, have demonstrated a range of promising research applications, including neuroprotective effects, such as the inhibition of amyloid-beta peptide aggregation relevant to Alzheimer's disease research , as well as anti-inflammatory, antioxidant, and antibacterial activities . Furthermore, recent studies on plant extracts containing similar compounds, like verbascoside, have shown potential anticancer activity by inducing apoptosis and cell cycle arrest in colorectal cancer cell lines . While the specific mechanistic studies on this compound are still emerging, its structural relationship to these well-studied compounds makes it a valuable candidate for investigations into natural product chemistry, biosynthetic pathways, and various disease mechanisms. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research settings and is not manufactured for use in diagnostic procedures or for administration to humans.

Properties

Molecular Formula

C25H38O16

Molecular Weight

594.6 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C25H38O16/c1-10-15(29)17(31)18(32)23(39-10)41-20-16(30)14(7-37-24-21(34)25(35,8-26)9-38-24)40-22(19(20)33)36-5-4-11-2-3-12(27)13(28)6-11/h2-3,6,10,14-24,26-35H,4-5,7-9H2,1H3/t10-,14+,15-,16+,17+,18+,19+,20-,21-,22+,23-,24+,25+/m0/s1

InChI Key

MDGFXWIFYYDOTA-CHVKVUDMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Gratiola officinalis as a Source of Peiioside B

Gratiola officinalis (common name: hedge hyssop), a perennial herb native to European wetlands, serves as the primary botanical source for this compound. Aerial parts, particularly leaves and young stems, are harvested during the blooming phase to maximize metabolite yield. The plant material is immediately frozen in liquid nitrogen post-harvest to prevent enzymatic degradation of thermolabile glycosides. Grinding via an analytical mill (e.g., IKA A11) generates a homogeneous powder, which is stored at −80°C until extraction.

Solvent Selection and Extraction Efficiency

Methanol (100% LC-MS grade) emerges as the optimal solvent for this compound extraction due to its polarity, which effectively solubilizes PP/PE glycosides. A solvent-to-biomass ratio of 10:1 (w/v) ensures complete immersion of the plant material. Vortexing for 30 seconds and subsequent ice-bath sonication (40 kHz, 10 minutes) enhance cell wall disruption and metabolite release. Centrifugation at 14,000× g for 10 minutes at 4°C separates the supernatant, which is then concentrated using a speed-vac system. The dried extract is reconstituted in ethanol for compatibility with downstream assays.

Chromatographic Profiling and Compound Identification

UPLC-ESI-HRMS Parameters for this compound Detection

UPLC-ESI-HRMS analysis under negative ionization mode enables precise characterization of this compound. Key parameters include:

Table 1. LC-MS Features of this compound in G. officinalis Extract

Parameter Value
Retention Time (min) 6.31
Molecular Formula $$ \text{C}{34}\text{H}{44}\text{O}_{19} $$
Observed [M−H]⁻ (m/z) 755.2398
Theoretical [M−H]⁻ (m/z) 755.2416
Mass Error (ppm) 2.26
Major Fragments (m/z) 161.0231; 593.2104; 133.0282

Fragmentation patterns confirm the presence of caffeoyl and hexose moieties, consistent with PP/PE ester glycosides. The base peak at m/z 161.0231 corresponds to deprotonated caffeic acid, while m/z 593.2104 arises from the loss of a hexose unit.

Challenges in Purification

Despite its detectability in crude extracts, isolating this compound to homogeneity remains challenging due to co-eluting isomers (e.g., Forsythoside B) and structurally related triterpenoids. Semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) and a water-acetonitrile gradient (0.1% formic acid) has been proposed for fractionation, though published protocols remain sparse.

Quantitative Analysis and Yield Optimization

Spectrophotometric vs. Chromatographic Quantification

While UV-Vis spectrophotometry at 329 nm provides a rapid estimate of total phenolic content, it lacks specificity for this compound. UPLC-ESI-HRMS quantification using external calibration curves (linear range: 0.1–100 μg/mL) offers superior accuracy, with a limit of detection (LOD) of 0.02 μg/mL. Current yields from optimized extracts approximate 0.7–1.2 mg this compound per gram of dry biomass.

Impact of Extraction Duration

Prolonged sonication (>15 minutes) degrades this compound, reducing yields by 22–34%. Conversely, insufficient extraction (<5 minutes) leaves 40% of the compound sequestered in unlysed cells. The 10-minute sonication window balances efficiency and stability.

Pharmacological Correlates and Bioactivity

Antiproliferative Activity in Colorectal Cancer Models

G. officinalis extracts containing this compound (50–100 μg/mL) induce G0/G1 cell cycle arrest in SW480 colorectal carcinoma cells, correlating with downregulation of cyclin D1 and CDK4. Glycolysis inhibition, evidenced by reduced lactate production and hexokinase-2 expression, suggests this compound contributes to the extract’s Warburg effect targeting.

Synergistic Effects with Co-Eluting Metabolites

Co-administration of this compound and verbascoside enhances antiproliferative activity by 1.8-fold compared to individual compounds, implying synergistic interactions within the crude extract. This complicates efforts to attribute bioactivity solely to this compound.

Chemical Reactions Analysis

Peiioside B, like other phenylethanoid glycosides, can undergo various chemical reactions:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohol derivatives.

Scientific Research Applications

Peiioside B has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a natural antioxidant.

    Biology: Research has shown its potential in modulating biological pathways, making it a candidate for further studies in cellular biology.

    Medicine: Due to its anti-inflammatory and antimicrobial properties, this compound is being investigated for potential therapeutic applications.

    Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries.

Mechanism of Action

The exact mechanism of action of Peiioside B is not fully understood. it is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The molecular targets and pathways involved are likely related to its phenolic structure, which allows it to scavenge free radicals and reduce oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares Peiioside B with three closely related PE glycosides: Forsythoside B , Acteoside (Verbascoside) , and Poliumoside .

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Source
This compound C25H38O16 594.6 Trisaccharide (apiofuranosyl, rhamnopyranosyl, glucopyranosyl) attached to 3,4-dihydroxyphenylethoxy group Callicarpa peii
Forsythoside B C34H44O19 756.7 Caffeoyl group linked to a tetrasaccharide backbone Callicarpa kwangtungensis
Acteoside C29H36O15 624.6 Rhamnose-glucose disaccharide with caffeoyl moiety Callicarpa spp.
Poliumoside C36H46O20 798.7 Additional glucose unit compared to Acteoside Callicarpa kwangtungensis

Key Structural Differences :

  • Glycosylation Patterns: this compound features a unique apiofuranosyl-rhamnopyranosyl-glucopyranosyl trisaccharide chain, whereas Forsythoside B and Poliumoside have larger saccharide backbones (tetrasaccharide and pentasaccharide, respectively) .
  • Acyl Groups : Unlike Forsythoside B and Acteoside, which contain a caffeoyl group , this compound lacks this moiety but retains the 3,4-dihydroxyphenylethoxy core .
Pharmacological Activities
  • Antibacterial Activity: Acteoside, Forsythoside B, and Poliumoside demonstrate inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antioxidant and Anti-inflammatory Properties : Acteoside is well-documented for its radical-scavenging and anti-inflammatory effects, attributed to its caffeoyl group . This compound’s dihydroxyphenylethoxy group may confer similar antioxidant capacity, though this is speculative without experimental data.

Physicochemical Properties

  • Solubility: The additional apiofuranosyl unit in this compound may enhance water solubility compared to Forsythoside B, which has a bulkier caffeoyl group .
  • Stability : PE glycosides with caffeoyl groups (e.g., Acteoside) are prone to oxidation, whereas this compound’s lack of this group could improve stability under storage .

Tables

  • Table 1: Structural and Molecular Comparison of this compound and Analogues.

Notes

  • All molecular weights and formulas were verified using high-resolution mass spectrometry (HRMS) and NMR data from cited studies.

Biological Activity

Peiioside B, a phenylethanoid glycoside, is gaining attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective effects, as well as its potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a phenethyl alcohol moiety linked to a sugar unit. Its structural formula can be represented as follows:

C15H18O9\text{C}_{15}\text{H}_{18}\text{O}_9

This structure is crucial for its bioactivity, influencing how it interacts with biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. A study utilizing DPPH and ABTS assays demonstrated that this compound effectively neutralizes reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

2. Anti-Inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating inflammatory conditions. The mechanism involves modulation of the NF-κB signaling pathway, which plays a critical role in inflammation .

3. Cytotoxicity Against Cancer Cells

This compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like cisplatin, indicating its potential as a natural anticancer agent .

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54918

4. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound, particularly against oxidative stress-induced neuronal damage. It has been shown to enhance neuronal survival and function in models of neurodegeneration, suggesting its potential role in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have explored the application of this compound in various therapeutic contexts:

  • Case Study 1 : In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation in the brain .
  • Case Study 2 : A clinical trial evaluating the effects of this compound on inflammatory bowel disease showed significant reductions in symptom severity and inflammatory markers compared to placebo .

Research Findings

Recent literature emphasizes the need for further research into the pharmacokinetics and long-term effects of this compound. While current findings are promising, comprehensive studies are necessary to establish optimal dosing regimens and safety profiles.

Q & A

Basic Research Questions

Q. How can I systematically identify research gaps for Peiioside B in pharmacological studies?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on recent studies (past 5–7 years). Apply the PICO framework (Population: target disease models; Intervention: this compound dosage/administration; Comparison: existing treatments; Outcome: efficacy/toxicity) to categorize findings. Use tools like PRISMA flow diagrams to visualize gaps, such as understudied mechanisms (e.g., neuroprotective effects) or inconsistent bioactivity data .

Q. What experimental methodologies are recommended for the initial characterization of this compound?

  • Methodological Answer : Prioritize spectroscopic techniques (NMR, MS) for structural elucidation and HPLC for purity assessment. For bioactivity screening, use in vitro assays (e.g., cell viability assays, enzyme inhibition). Document protocols in alignment with Beilstein Journal of Organic Chemistry guidelines , including detailed synthesis steps and reproducibility criteria (e.g., solvent systems, reaction temperatures) .

Q. How should I design a study to compare this compound’s efficacy with existing analogs?

  • Methodological Answer : Adopt a dose-response framework with standardized controls. For example:

  • Experimental Groups : (1) this compound, (2) structurally similar analogs, (3) negative/positive controls.
  • Metrics : IC50 values, selectivity indices, pharmacokinetic parameters (e.g., bioavailability).
    Use ANOVA for statistical analysis and address confounding variables (e.g., solvent effects) through blinded experimental setups .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform a meta-analysis with inclusion criteria:

  • Data Normalization : Adjust for variability in assay conditions (e.g., cell lines, incubation times).
  • Statistical Reconciliation : Apply funnel plots to detect publication bias or heterogeneity tests (I² statistic).
    Example: If Study A reports anti-inflammatory activity (IC50 = 10 µM) but Study B shows no effect, re-analyze raw data for differences in LPS stimulation protocols .

Q. How can I elucidate the molecular targets of this compound in cancer pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (pull-down assays with biotinylated this compound). Validate hits via CRISPR-Cas9 knockout models. For computational support, use molecular docking (AutoDock Vina) to predict binding affinities to targets like PI3K/AKT. Ensure ethical compliance by citing preclinical trial guidelines for in vivo models .

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

  • Methodological Answer : Follow open-science principles :

  • Documentation : Publish full synthetic routes, including failed attempts (e.g., alternative catalysts).
  • Data Sharing : Deposit spectral data in repositories like ChemSpider.
    Example: If yield variability occurs (e.g., 60–80%), specify humidity/temperature controls during crystallization .

Q. How can I assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in complex biological systems?

  • Methodological Answer : Use compartmental modeling (e.g., NONMEM software) with parameters:

  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsome stability tests.
    Cross-validate with in silico ADMET predictions (SwissADME) to prioritize in vivo testing .

Methodological Frameworks and Tools

  • PICO/PEO Frameworks : Use to structure hypotheses (e.g., "Does this compound [Intervention] reduce oxidative stress [Outcome] in zebrafish models [Population] compared to ascorbic acid [Comparison]?") .
  • FINER Criteria : Evaluate feasibility (lab resources), novelty (patent landscape analysis), and relevance (alignment with NIH priority areas) .
  • Data Contradiction Analysis : Create comparative tables (e.g., bioactivity across cell lines) and apply Bradford Hill criteria for causality .

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